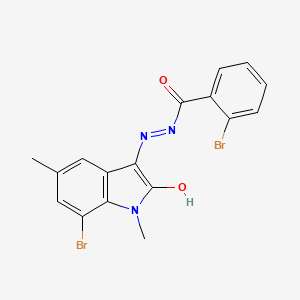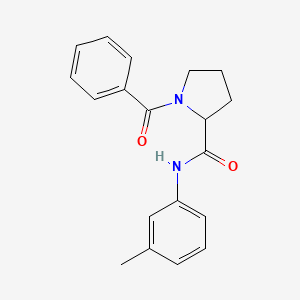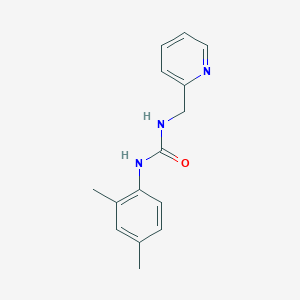![molecular formula C19H22N2O2 B6054208 N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6054208.png)
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acylarylhydrazones, which have been reported to have anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which can lead to a decrease in inflammation. N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has also been reported to have analgesic effects, which can lead to a decrease in pain. In addition, N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been shown to exhibit antitumor activity, which can lead to a decrease in cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its potential therapeutic applications, which can lead to the development of new drugs for the treatment of inflammatory diseases and cancer. One limitation of using N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide include the development of new derivatives, investigation of its potential therapeutic applications in human clinical trials, further elucidation of its mechanism of action, and the development of new drug delivery systems.
Synthesis Methods
The synthesis of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves the reaction of 2-methylacetophenone with 2-methylphenylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to yield N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide. This synthesis method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been reported to have analgesic effects in animal models of pain. In addition, N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has been shown to exhibit antitumor activity against various cancer cell lines.
properties
IUPAC Name |
N-[2-methyl-5-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)21-17-12-16(10-9-14(17)3)20-19(23)11-15-8-6-5-7-13(15)2/h5-10,12H,4,11H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMBYGZPYAQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)

![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)
![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![N-[1-(4-pyridinyl)propyl]-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6054164.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6054174.png)
![4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)


